molecular formula C11H12O4 B14234088 (4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid CAS No. 566934-90-5

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid

Cat. No.: B14234088
CAS No.: 566934-90-5
M. Wt: 208.21 g/mol
InChI Key: AWRXHWTXLRTSEO-BFHBGLAWSA-N
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Description

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid is an organic compound with a unique structure that includes a dioxane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the phenyl group and carboxylic acid functionality. One common method involves the cyclization of a suitable diol with a phenyl-substituted aldehyde under acidic conditions to form the dioxane ring. The carboxylic acid group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.

Scientific Research Applications

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxane-4-carboxylic acid: Lacks the (4R) stereochemistry.

    1,3-Dioxane-4-carboxylic acid: Lacks the phenyl group.

    2-Phenyl-1,3-dioxane: Lacks the carboxylic acid group.

Uniqueness

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group

Properties

CAS No.

566934-90-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(4R)-2-phenyl-1,3-dioxane-4-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-10(13)9-6-7-14-11(15-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-,11?/m1/s1

InChI Key

AWRXHWTXLRTSEO-BFHBGLAWSA-N

Isomeric SMILES

C1COC(O[C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1COC(OC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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